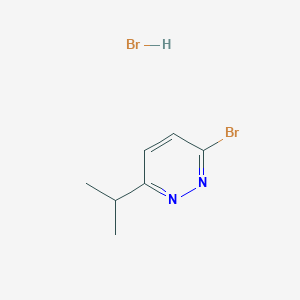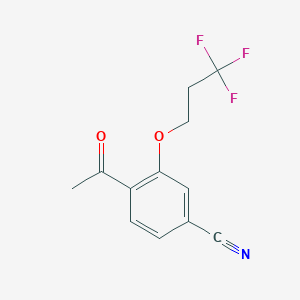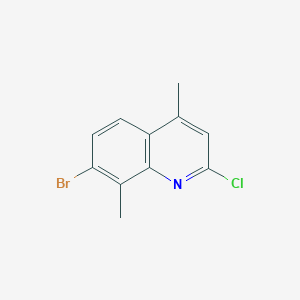![molecular formula C8H19ClN2O2S B1382928 N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride CAS No. 1591568-44-3](/img/structure/B1382928.png)
N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride
Descripción general
Descripción
N-[2-(Aminomethyl)cyclohexyl]methanesulfonamide hydrochloride (NAMCH) is an organic compound that is widely used in organic synthesis and scientific research. NAMCH is a versatile, inexpensive, and easy-to-use reagent that can be used in a variety of applications. NAMCH is a member of the sulfonamide family and is composed of an aminomethylcyclohexyl group and a methanesulfonamide group. It is a colorless, odorless, and crystalline solid with a melting point of 195-197°C. NAMCH hydrochloride is the most commonly used form of NAMCH, as it is more stable and easier to handle than the free base form of NAMCH.
Aplicaciones Científicas De Investigación
Chemoselective N-Acylation Reagents N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride has been studied for its role in developing chemoselective N-acylation reagents. Kondo et al. (2000) found that certain N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which can be derived from similar compounds, exhibit good chemoselectivity in reactions, highlighting their potential in synthetic chemistry applications (Kondo et al., 2000).
Synthesis of 1-Methylsulfonyl-Indoles Sakamoto et al. (1988) utilized N-(2-bromophenyl)methanesulfonamide and related compounds to synthesize 1-methylsulfonyl-indoles in a single-step process. This suggests potential use in pharmaceutical and chemical industries for producing complex molecules more efficiently (Sakamoto et al., 1988).
Pd-Catalyzed Cross-Coupling Rosen et al. (2011) reported the use of methanesulfonamide in Pd-catalyzed cross-coupling reactions. This method reduces concerns about genotoxic impurities, suggesting its application in safer, more environmentally friendly synthetic processes (Rosen et al., 2011).
Sharpless Asymmetric Dihydroxylation Junttila and Hormi (2009) explored the role of methanesulfonamide in Sharpless asymmetric dihydroxylations. They hypothesized that it acts as a cosolvent and a general acid catalyst, impacting the reaction's efficiency and selectivity, which is crucial in the synthesis of chiral compounds (Junttila & Hormi, 2009).
Catalytic Asymmetric Synthesis Wipf and Wang (2002) developed a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis using N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide. This highlights its potential application in producing optically active compounds (Wipf & Wang, 2002).
Propiedades
IUPAC Name |
N-[2-(aminomethyl)cyclohexyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-8-5-3-2-4-7(8)6-9;/h7-8,10H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSIQOKXVDCOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCCC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole](/img/structure/B1382858.png)



![2-Chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine](/img/structure/B1382866.png)